![molecular formula C17H18Cl3NO B13367933 N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine](/img/structure/B13367933.png)
N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine is an organic compound characterized by its complex structure, which includes multiple chlorine atoms and a benzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3,4-dichlorobenzyl chloride in the presence of a base to form the intermediate 5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde. This intermediate is then subjected to reductive amination with 1-propanamine under suitable conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
科学的研究の応用
N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, thereby affecting the biological pathways involved.
類似化合物との比較
Similar Compounds
- N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-propanamine
- N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-butylamine
Uniqueness
N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine is unique due to its specific structural features, such as the presence of multiple chlorine atoms and the benzyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
特性
分子式 |
C17H18Cl3NO |
|---|---|
分子量 |
358.7 g/mol |
IUPAC名 |
N-[[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C17H18Cl3NO/c1-2-7-21-10-13-9-14(18)4-6-17(13)22-11-12-3-5-15(19)16(20)8-12/h3-6,8-9,21H,2,7,10-11H2,1H3 |
InChIキー |
UHPRVOKFDRMQBP-UHFFFAOYSA-N |
正規SMILES |
CCCNCC1=C(C=CC(=C1)Cl)OCC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


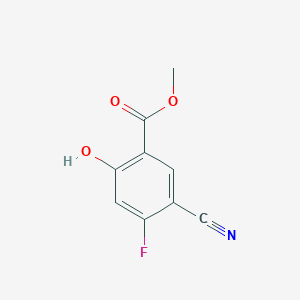

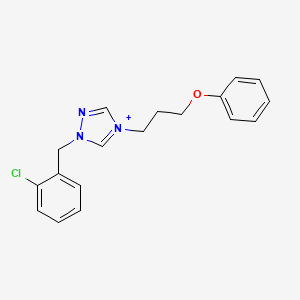
![N-[1-(4-chlorophenyl)ethyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367871.png)
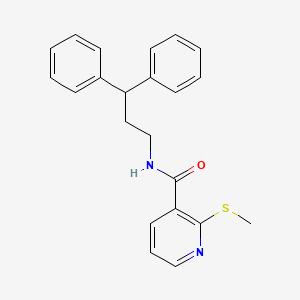
![5-isopropyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B13367883.png)
![3-[(dimethylamino)methyl]-1-methylthieno[3,4-c][2]benzothiepin-10(5H)-one](/img/structure/B13367886.png)
![6-(3,4-Dimethoxybenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367890.png)
![5-((4-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B13367893.png)
![N-{2-[(acetylamino)sulfonyl]-3-pyridinyl}acetamide](/img/structure/B13367903.png)
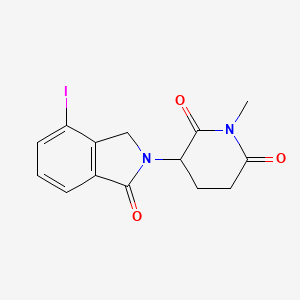
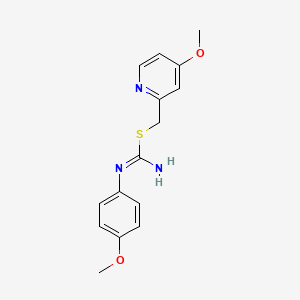
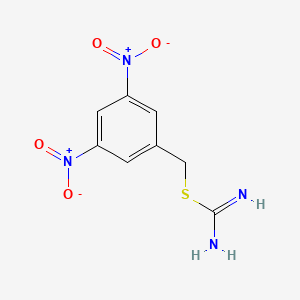
![{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B13367927.png)
